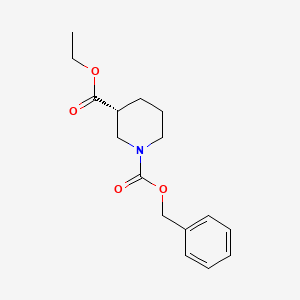

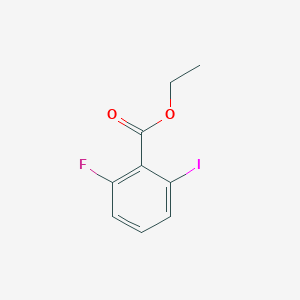

Methyl 3-(benzylamino)propanoate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

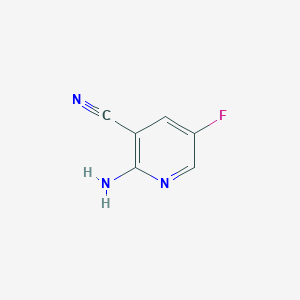

Methyl 3-(benzylamino)propanoate hydrochloride is a chemical compound that is likely to be an intermediate or a product in organic synthesis. It is related to compounds that have been synthesized for various applications, including the preparation of polyfunctional heterocyclic systems and as intermediates for pharmaceuticals. The compound contains a benzylamino group, which is a common moiety in medicinal chemistry, and a propanoate ester function, which is a versatile group in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzylamides of 3-aryl-2-cyanopropenoic acids to yield compounds with a benzylamino moiety . Additionally, a practical synthesis method has been developed for a dipeptide mimetic that involves the regioselective functionalization of ring nitrogens and amino groups . Although these methods do not directly describe the synthesis of Methyl 3-(benzylamino)propanoate hydrochloride, they provide insight into the types of reactions and conditions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(benzylamino)propanoate hydrochloride has been determined by X-ray diffraction (XRD) analysis . XRD is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, which can provide valuable information about the stereochemistry and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing benzylamino and propanoate groups can be quite diverse. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate leads to various chlorinated products, demonstrating the reactivity of the amino group under different conditions . Similarly, the benzylamino group in the context of Methyl 3-(benzylamino)propanoate hydrochloride could undergo various transformations, such as acylation, alkylation, or oxidation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-(benzylamino)propanoate hydrochloride can be inferred from related compounds. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl substitution can influence the physical state of a compound . The presence of the propanoate ester group in Methyl 3-(benzylamino)propanoate hydrochloride suggests that it may have solubility in organic solvents and could exhibit ester hydrolysis under basic conditions.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

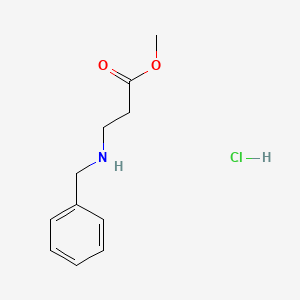

methyl 3-(benzylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNXPMHSULDJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589640 |

Source

|

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzylamino)propanoate hydrochloride | |

CAS RN |

25027-59-2 |

Source

|

| Record name | NSC158380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)